molecular formula C7H5Cl2FZn B13909630 4-Chloro-3-fluorobenzylzinc chloride

4-Chloro-3-fluorobenzylzinc chloride

Cat. No.: B13909630
M. Wt: 244.4 g/mol
InChI Key: MNLMJOXNKWFQMT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5Cl2FZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorobenzylzinc chloride can be synthesized through the reaction of 4-chloro-3-fluorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of zinc powder in THF.
  • Addition of 4-chloro-3-fluorobenzyl chloride to the zinc solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the organozinc compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process would include:

  • Use of high-purity zinc and 4-chloro-3-fluorobenzyl chloride.
  • Optimization of reaction parameters such as temperature, solvent volume, and reaction time.
  • Implementation of purification steps to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorobenzylzinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize organozinc compounds.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed

    Aryl and Alkyl Derivatives: Depending on the coupling partner, the major products formed are various aryl and alkyl derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4-Chloro-3-fluorobenzylzinc chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 4-chloro-3-fluorobenzylzinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including:

    Nucleophilic Attack: The organozinc compound acts as a nucleophile, attacking electrophilic centers in other molecules.

    Transmetalation: In cross-coupling reactions, the organozinc compound transfers its organic group to a metal catalyst, which then facilitates the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: Similar in structure but lacks the fluorine atom.

    3-Fluorobenzyl chloride: Similar in structure but lacks the chlorine atom.

    4-Chloro-3-fluorobenzaldehyde: Contains an aldehyde group instead of the zinc moiety.

Uniqueness

4-Chloro-3-fluorobenzylzinc chloride is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and selectivity in chemical reactions. The organozinc moiety also provides unique reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H5Cl2FZn

Molecular Weight

244.4 g/mol

IUPAC Name

1-chloro-2-fluoro-4-methanidylbenzene;chlorozinc(1+)

InChI

InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

MNLMJOXNKWFQMT-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)Cl)F.Cl[Zn+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.